5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield amine-containing products .
Scientific Research Applications
5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis . Additionally, its unique structure makes it a valuable compound for drug development and other industrial applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure and diverse functional groups. Similar compounds include other quinoline derivatives and morpholine-containing molecules, which may share some chemical properties but differ in their specific reactivity and biological activity .
Properties
Molecular Formula |
C25H34N4O6 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-ethyl-N-[(2S)-3-methyl-1-(3-morpholin-4-ylpropylamino)-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C25H34N4O6/c1-4-29-14-18(23(30)17-12-20-21(13-19(17)29)35-15-34-20)24(31)27-22(16(2)3)25(32)26-6-5-7-28-8-10-33-11-9-28/h12-14,16,22H,4-11,15H2,1-3H3,(H,26,32)(H,27,31)/t22-/m0/s1 |
InChI Key |
XCBKRSOISFLSKT-QFIPXVFZSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)NCCCN4CCOCC4 |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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